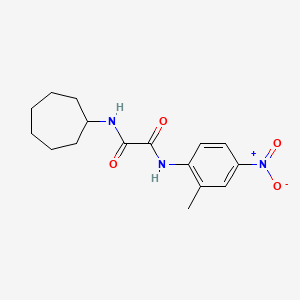
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. It is also known as BZP and has been extensively studied for its potential applications in scientific research. BZP has shown promising results in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Applications
Piperidine derivatives, such as N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, are crucial in drug design and play a significant role in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals and alkaloids . The synthesis of these compounds is widespread due to their importance in creating medicinal blocks for drugs.
Biological Activity and Drug Discovery
The piperidine moiety is a common structure in many biologically active compounds. Research has shown that modifications to the piperidine ring can lead to the discovery of potential drugs with various pharmacological activities . This includes the development of new therapeutic agents with improved efficacy and safety profiles.
Protein Kinase B (PKB/Akt) Inhibition
Piperidine derivatives have been identified as selective and orally active inhibitors of Protein Kinase B (PKB, also known as Akt), which is an important component of intracellular signaling pathways regulating growth and survival. This makes them potential antitumor agents . The optimization of lipophilic substitution within a series of piperidine derivatives provided ATP-competitive inhibitors with significant selectivity .
Anti-tubercular Agents
There is ongoing research into piperidine derivatives as potent anti-tubercular agents. Novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which are structurally related to N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide, have been designed and evaluated for their anti-tubercular activity .
Chemical Synthesis and Functionalization
Piperidine derivatives are also important in chemical synthesis. They are used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are crucial for the development of fast and cost-effective methods for the synthesis of biologically active piperidines.
Pharmacokinetics and Drug Metabolism
The study of piperidine derivatives extends to their pharmacokinetics and metabolism. Understanding the metabolic pathways, bioavailability, and clearance of these compounds is essential for developing effective and safe pharmaceuticals .
Targeted Therapies
Piperidine derivatives are being explored for targeted therapies, especially in cancer treatment. By inhibiting specific pathways or proteins, such as PKB, these compounds can provide a targeted approach to treat various cancers .
Molecular Modeling and Drug Design
Lastly, piperidine derivatives are used in molecular modeling and drug design. Their versatile structure allows for the creation of a wide range of compounds with potential therapeutic applications. Researchers utilize computational methods to predict the biological activity and optimize the pharmacological properties of these derivatives .
Eigenschaften
IUPAC Name |
N-benzhydryl-4-(5-chloropyridin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O2/c25-20-11-12-22(26-17-20)30-21-13-15-28(16-14-21)24(29)27-23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,21,23H,13-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIYUKUAZRCTAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzhydryl-4-((5-chloropyridin-2-yl)oxy)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

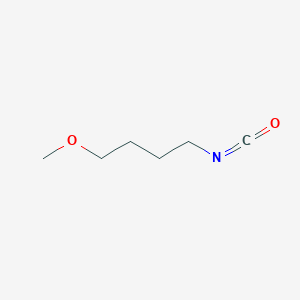
![ethyl 2-(2-(pyrimidin-2-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2855519.png)

![3-Phenyl-2-(phenylcarbonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2855521.png)
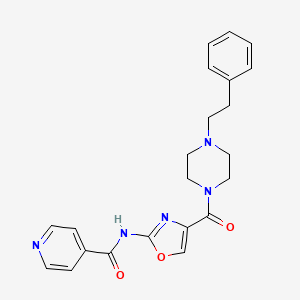
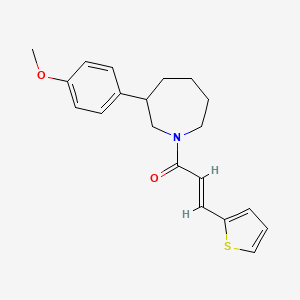
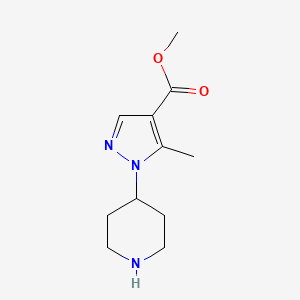
![Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B2855530.png)
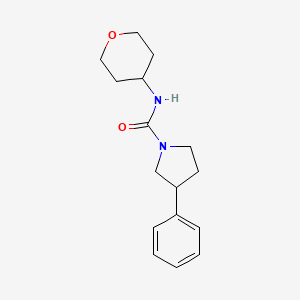

![1-(4-(3-chlorophenyl)piperazin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride](/img/structure/B2855535.png)

